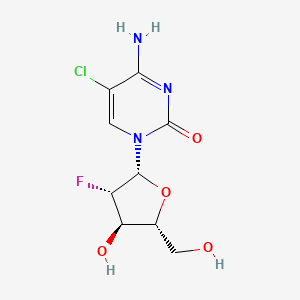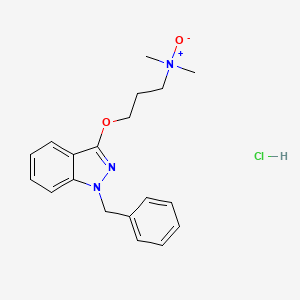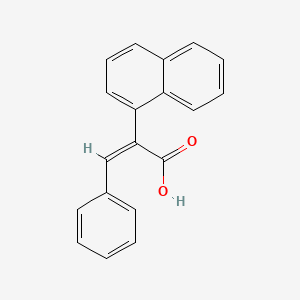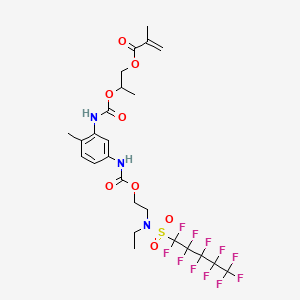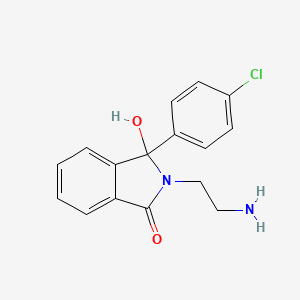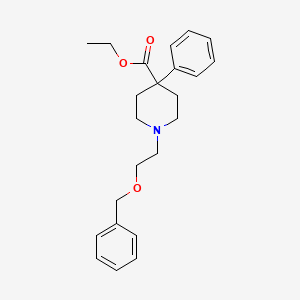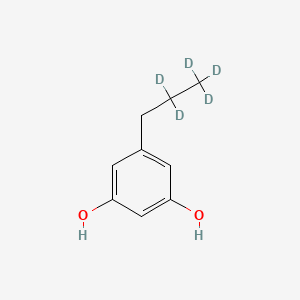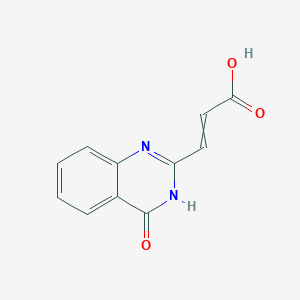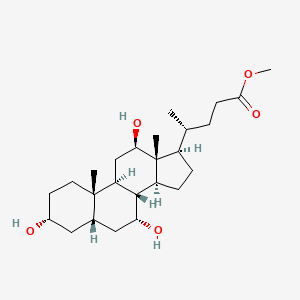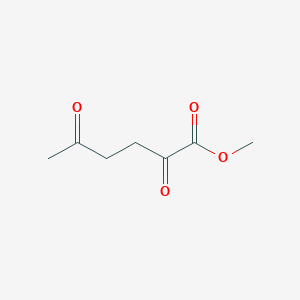
Methyl 2,5-dioxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-dioxohexanoate is an organic compound with the molecular formula C7H10O4 It is a methyl ester derivative of 2,5-dioxohexanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,5-dioxohexanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 3,5-dioxohexanoate using cobalt-mediated regioselective alkylation. This method allows for the preparation of 5-alkyl derivatives of 4-hydroxy-6-methyl-2-pyrone .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of 2,5-dioxohexanoic acid with methanol in the presence of an acid catalyst. This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2,5-dioxohexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,4-dioxo-5-methylhexanoate: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.
2,5-Dioxohexanoic Acid Methyl Ester: Another closely related compound with similar chemical properties.
Uniqueness
Methyl 2,5-dioxohexanoate is unique due to its specific ester group and the position of the dioxo groups on the hexanoate chain
Propiedades
Número CAS |
43227-83-4 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl 2,5-dioxohexanoate |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-4-6(9)7(10)11-2/h3-4H2,1-2H3 |
Clave InChI |
SBPLOKCGGUPPCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




